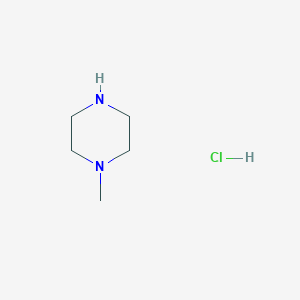

N-methylpiperazine hydrochloride

Description

Significance of Piperazine (B1678402) Derivatives in Advanced Chemical Synthesis

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. ijrrjournal.com This structure is considered a "privileged scaffold" in medicinal chemistry and drug discovery because its incorporation into molecules frequently leads to compounds with a wide array of desirable pharmacological properties. nih.govnih.gov Piperazine derivatives are integral to a vast number of drugs with activities targeting various receptors, particularly neurotransmitter receptors. ijrrjournal.com

The versatility of the piperazine moiety allows for structural modifications that can significantly influence a compound's biological activity. ijrrjournal.comnih.gov This has made it a focus of intense research, leading to the development of drugs for numerous therapeutic fields, including:

Antitumor nih.gov

Antiviral nih.gov

Anti-inflammatory nih.gov

Antipsychotic nih.gov

The ability of medicinal chemists to successfully redesign this scaffold has been instrumental in achieving specific pharmacological actions. ijrrjournal.com Consequently, piperazine derivatives are essential building blocks in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals used across the pharmaceutical, agrochemical, and cosmetics industries. hdfcsky.com

Historical Context of N-Methylpiperazine Hydrochloride in Synthetic Chemistry

The history of this compound is intrinsically linked to the development of synthesis methods for N-methylpiperazine. In several established synthetic routes, the hydrochloride salt emerges as a key intermediate.

One historical method involves the reaction of piperazine hexahydrate with hydrochloric acid. atamanchemicals.com The resulting piperazine hydrochloride is then reacted with a mixture of formic acid and formaldehyde (B43269). atamanchemicals.comgoogle.comchemicalbook.com This reaction sequence, a variation of the Eschweiler-Clarke reaction, yields this compound. The final product, N-methylpiperazine, is then obtained by neutralizing the hydrochloride salt with a base, such as sodium hydroxide (B78521). google.com While effective, this particular method is noted for being a long process with a yield of around 50%. google.comchemicalbook.com

The use of N-methylpiperazine dihydrochloride (B599025) has also been documented in the preparation of specific compounds, such as 1-methylpiperazine-1,4-diium tetrachloridozincate hemihydrate, highlighting its role as a stable, solid precursor in inorganic and coordination chemistry. chemicalbook.com These historical applications underscore the hydrochloride salt's utility as a stable, handleable form of the volatile liquid N-methylpiperazine, facilitating its use in multi-step syntheses.

Scope and Research Directions in this compound Chemistry

The scope of this compound's application is broad, primarily serving as a crucial intermediate in the synthesis of a wide range of fine chemicals and pharmaceuticals. google.comgoogle.com Current and future research directions continue to build upon its established utility.

Pharmaceutical Synthesis: N-methylpiperazine is a fundamental building block for a multitude of pharmaceutical drugs. atamanchemicals.comwikipedia.org Its hydrochloride salt is often a direct precursor in these synthetic pathways. Key drug classes synthesized from N-methylpiperazine include:

Quinolone Antibiotics: It is an essential intermediate for third-generation fluoroquinolones like Ofloxacin, Levofloxacin, and Fleroxacin. google.comgoogle.com

Antipsychotics: The compound is used to synthesize drugs such as Clozapine, Olanzapine, and Trifluoperazine. atamanchemicals.comgoogle.commdpi.com

Other Pharmaceuticals: It is also a precursor for drugs like Sildenafil (used for erectile dysfunction), Cyclizine (an antihistamine), and Rifampicin (an antibiotic). atamanchemicals.comwikipedia.orgchemicalbook.com

Research is actively exploring new N-methylpiperazine derivatives, such as chalcones, for their potential as multi-target inhibitors for enzymes implicated in neurodegenerative diseases. mdpi.com

Materials Science and Catalysis: Beyond pharmaceuticals, N-methylpiperazine and its hydrochloride salt are finding applications in materials science. It has been used as a mimic template in the creation of molecularly imprinted microspheres (MIMs) and in the preparation of difunctional strong anion-exchange stationary phases for chromatography. atamanchemicals.comsigmaaldrich.com It is also used to prepare resin-anchored chiral catalysts. atamanchemicals.comchemicalbook.com

Future Outlook: A significant research direction is the development of more efficient, cost-effective, and environmentally friendly methods for producing N-methylpiperazine. google.com This includes moving from batch processes to continuous production using fixed-bed reactors and novel catalysts, using cheaper starting materials like diethanolamine (B148213) and methylamine (B109427). google.comwikipedia.org The continuous demand for advanced pharmaceuticals and specialty materials ensures that this compound will remain a compound of high interest in chemical research and industry. google.com

Data Tables

Table 1: Physicochemical Properties of N-Methylpiperazine

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₂N₂ | wikipedia.orgmultichemindia.com |

| Molar Mass | 100.16 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | atamanchemicals.com |

| Odor | Amine-like, ammonia-like | atamanchemicals.com |

| Boiling Point | 138 °C | atamanchemicals.comwikipedia.org |

| Melting Point | -6 °C | wikipedia.org |

| Flash Point | 42 °C | atamanchemicals.comkubochem.com |

| Density | 0.903 g/mL (at 20 °C) | atamanchemicals.com |

| Solubility | Miscible in water, ethanol, ether | atamanchemicals.com |

Table 2: Selected Pharmaceutical Products Synthesized from N-Methylpiperazine

| Drug Name | Therapeutic Class | Reference(s) |

| Ofloxacin | Antibiotic (Fluoroquinolone) | atamanchemicals.comgoogle.comgoogle.com |

| Levofloxacin | Antibiotic (Fluoroquinolone) | google.comgoogle.com |

| Clozapine | Antipsychotic | atamanchemicals.comgoogle.comchemicalbook.com |

| Olanzapine | Antipsychotic | google.commdpi.com |

| Sildenafil | Erectile Dysfunction Agent | atamanchemicals.comwikipedia.orgchemicalbook.com |

| Cyclizine | Antihistamine | chemicalbook.comwikipedia.org |

| Meclizine | Antihistamine | wikipedia.org |

| Trifluoperazine | Antipsychotic | atamanchemicals.comchemicalbook.com |

| Rifampicin | Antibiotic | atamanchemicals.comchemicalbook.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H13ClN2 |

|---|---|

Molecular Weight |

136.62 g/mol |

IUPAC Name |

1-methylpiperazine;hydrochloride |

InChI |

InChI=1S/C5H12N2.ClH/c1-7-4-2-6-3-5-7;/h6H,2-5H2,1H3;1H |

InChI Key |

QUMRLXXCRQWODL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNCC1.Cl |

Synonyms |

1-methylpiperazine 1-methylpiperazine dihydrochloride 1-methylpiperazine hydrochloride 1-methylpiperazine monohydrochloride |

Origin of Product |

United States |

Synthetic Methodologies for N Methylpiperazine Hydrochloride and Its Derivatives

Classical and Established Synthetic Pathways

Established methods for synthesizing N-methylpiperazine often involve multi-step processes that have been refined over time for efficiency and yield. These classical routes typically fall into categories of reductive amination, alkylation, and cyclization reactions.

Reductive Amination Routes

Reductive amination is a cornerstone in the synthesis of amines, including N-methylpiperazine. This method involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the final amine. wikipedia.org

One common approach involves the reaction of piperazine (B1678402) with formaldehyde (B43269) in the presence of a reducing agent. google.com A one-pot synthesis can be achieved where piperazine and formaldehyde react under normal pressure to form a condensation product. This intermediate is then hydrogenated in the same reactor using a Raney nickel catalyst to produce N-methylpiperazine. google.com Another variation utilizes formic acid as both the C1 source and reducing agent in the presence of a copper catalyst. organic-chemistry.org

The Eschweiler-Clarke reaction is a specific type of reductive amination for the methylation of amines. nih.gov In the context of N-methylpiperazine synthesis, this could involve the reaction of piperazine with a mixture of formic acid and formaldehyde. google.comgoogle.com

The choice of reducing agent is critical in these reactions. While sodium borohydride (B1222165) is a common choice, more specialized reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often preferred because they are less likely to reduce the initial aldehyde or ketone starting material. wikipedia.orgyoutube.com

Alkylation and Cyclization Reactions

Alkylation of piperazine is another direct route to N-methylpiperazine. However, this method can sometimes be less efficient due to the potential for multiple alkylations, leading to byproducts like N,N'-dimethylpiperazine. researchgate.netgoogle.com

Cyclization reactions provide an alternative pathway, often starting from more readily available acyclic precursors. A notable example is the reaction of diethanolamine (B148213) with methylamine (B109427) at elevated temperatures and pressures over a metal-containing catalyst. wikipedia.orggoogle.comgoogleapis.com This process can be carried out in a fixed-bed reactor, where a mixture of diethanolamine and methylamine is passed over a catalyst bed. google.com The reaction is typically performed in the presence of hydrogen to improve catalyst activity and selectivity. googleapis.com

Another cyclization approach involves the reaction of N-methyldiethanolamine with ammonia (B1221849) using dehydrating agents. googleapis.com

Salt Formation and Purification Techniques

Once N-methylpiperazine is synthesized, it is often converted to its hydrochloride salt for improved stability and handling. This is typically achieved by reacting the free base with hydrochloric acid. google.com

Purification of N-methylpiperazine and its hydrochloride salt is crucial to remove unreacted starting materials and byproducts. Distillation is a common method for purifying the free base. google.com However, separating N-methylpiperazine from piperazine can be challenging due to their close boiling points. google.com Extractive distillation, using a solvent like ethylene (B1197577) glycol that selectively interacts with piperazine, can be employed to enhance the separation. google.com After neutralization with sodium hydroxide (B78521) and separation of sodium chloride, the final product can be obtained through rectification. google.com

Novel and Green Chemistry Approaches in N-Methylpiperazine Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in the chemical industry. nih.govyoutube.com This has led to the exploration of novel catalytic systems and reaction conditions for the synthesis of N-methylpiperazine.

Catalytic Hydrogenation Methods

Catalytic hydrogenation plays a key role in many modern synthetic routes to N-methylpiperazine, offering a cleaner alternative to stoichiometric reducing agents. google.com

A green synthesis approach involves a two-step process starting with the aminolysis of di-methyl oxalate (B1200264) with N-methylethylenediamine to form 1-methylpiperazine-2,3-dione. This intermediate is then hydrogenated using a Raney nickel catalyst to yield N-methylpiperazine with high purity and efficiency. This method is noted for its use of inexpensive raw materials and minimal byproduct formation. chemicalbook.com

Another innovative method utilizes a paramagnetic palladium catalyst supported on ferric and ferrous oxide for the hydrogenation of 1-methyl-4-nitrosopiperazine. This reaction is carried out in a three-phase system of water, an organic solvent, and the solid catalyst, offering an environmentally friendly and cost-effective route. google.com The magnetic properties of the catalyst also allow for easy separation and recycling. google.com

Supported metal catalysts, such as copper-nickel-molybdenum on alumina (B75360) (Cu-Ni-Mo/Al2O3), have also been investigated for the synthesis of N-methylpiperazine from piperazine and methanol (B129727) in a fixed-bed reactor. researchgate.net

| Catalyst | Reactants | Reaction Conditions | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| Raney Nickel | 1-methylpiperazine-2,3-dione | 150-200°C, 3.0-5.0 MPa | 98.34 (N-methylethylenediamine) | 96.72 (N-methylpiperazine) | 95.11 | chemicalbook.com |

| Pd/Fe3O4-FeO | 1-methyl-4-nitrosopiperazine | High-pressure hydrogenation | - | - | - | google.com |

| Cu-Ni-Mo/Al2O3 | Piperazine, Methanol | 180°C, 0.8 MPa | 90.5 (Piperazine) | 86.9 (N-methylpiperazine) | - | researchgate.net |

| Raney Nickel | Piperazine, Formaldehyde | 70-100°C, 1.0-6.0 MPa | - | - | 73-83 | google.com |

| Copper-containing | Diethanolamine, Methylamine | 180-230°C, 50-300 bar | - | - | >70 | google.com |

Environmentally Benign Reaction Conditions

The principles of green chemistry emphasize the use of less hazardous chemicals and safer solvents. nih.govyoutube.com In the context of N-methylpiperazine synthesis, this translates to avoiding harsh reagents and exploring milder reaction conditions.

The use of water as a solvent in some catalytic hydrogenation processes is a significant step towards greener synthesis. google.com One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, also contribute to a more efficient and less wasteful process. google.comwikipedia.org

Furthermore, the development of reusable catalysts, such as the paramagnetic palladium catalyst and various supported metal catalysts, reduces waste and production costs. researchgate.netgoogle.com The move away from corrosive and polluting reagents like strong acids, as seen in some older methods, towards catalytic routes represents a significant advancement in the environmentally benign production of N-methylpiperazine. google.com

Process Optimization for Enhanced Yield and Selectivity

The industrial synthesis of N-methylpiperazine is a subject of continuous refinement, with the primary goals of maximizing product yield and ensuring high selectivity, thereby minimizing the formation of by-products such as N,N'-dimethylpiperazine. Researchers have explored various catalytic systems, reaction conditions, and starting materials to achieve these objectives.

One prominent method involves the catalytic N-methylation of piperazine using methanol. A study utilizing a fixed-bed reactor investigated several supported catalysts, identifying a Cu-Ni-Mo/Al₂O₃ catalyst as the most effective. researchgate.net Process optimization revealed that while higher temperatures and increased methanol-to-piperazine molar ratios boosted the conversion of piperazine, they concurrently decreased the selectivity towards the desired N-methylpiperazine. researchgate.net By carefully controlling the reaction parameters, an optimal balance was achieved. Under conditions of a 2.5 molar ratio of methanol to piperazine, a reaction temperature of 180°C, and a pressure of 0.8 MPa, a piperazine conversion of 90.5% and a selectivity to N-methylpiperazine of 86.9% were attained. researchgate.net

Another approach focuses on the reductive amination of piperazine with formaldehyde and hydrogen. A patented method describes a one-pot synthesis where piperazine and formaldehyde first undergo a condensation reaction in a methanol solvent, followed by catalytic hydrogenation in the same reactor using a Raney nickel or 5% palladium/charcoal catalyst. google.com This process is conducted at a temperature of 70-100°C and a hydrogen pressure of 1-6 MPa, resulting in a high one-way yield and no reported pollutant discharge. google.com

Furthermore, the selective catalytic cyclization of diethanolamine and methylamine in a fixed-bed reactor offers another route. Using a Cr-Fe-Mn/γ-Al₂O₃ catalyst at 220°C and 8 MPa, this method achieved a single-pass conversion rate of 74.6% with 83% selectivity for N-methylpiperazine. google.com

The classic Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is also employed for the methylation of piperazine. atamanchemicals.com However, this method can lead to the formation of the undesired N,N'-dimethylpiperazine. Optimization for mono-methylation is crucial to enhance selectivity for the target compound.

| Synthetic Method | Catalyst | Key Optimized Conditions | Conversion Rate | Selectivity | Yield | Reference |

| Catalytic N-methylation of Piperazine | Cu-Ni-Mo/Al₂O₃ | T=180°C, P=0.8 MPa, n(methanol):n(piperazine) = 2.5 | 90.5% | 86.9% | - | researchgate.net |

| Reductive Amination of Piperazine | Raney Ni or 5% Pd/C | T=70-100°C, P=1.0-6.0 MPa, Solvent: Methanol | High | High | High | google.com |

| Green Synthesis from N-methylethylenediamine | Raney Ni | Hydrogenation at T=150-200°C, P=3.0-5.0 MPa | 98.34% | 96.72% | 95.11% | chemicalbook.com |

| Catalytic Cyclization of Diethanolamine and Methylamine | Cr-Fe-Mn/γ-Al₂O₃ | T=220°C, P=8 MPa in a fixed-bed reactor | 74.6% | 83% | - | google.com |

| Methylation of Piperazine Hexahydrate | - (uses Formic Acid/Formaldehyde) | Reaction at ~50°C, then reflux | - | - | ~50% | atamanchemicals.com |

Preparation of Structurally Modified N-Methylpiperazine Analogs

The N-methylpiperazine scaffold is a common feature in a multitude of pharmacologically active molecules. atamanchemicals.comwikipedia.org Consequently, extensive research has been devoted to the synthesis of its structurally modified analogs to explore structure-activity relationships (SAR) and develop novel drug candidates. The primary methods for creating these analogs include N-alkylation, acylation, and modifications to the piperazine ring itself. mdpi.com

Standard N-alkylation techniques, such as nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxyamides, are frequently used to introduce diverse substituents onto the second nitrogen of the piperazine ring. mdpi.com For example, a variety of N-alkylpiperazines have been prepared for use as kinase inhibitors in cancer therapy. mdpi.com

The synthesis of N-methylpiperazine substituted anilines can be achieved by reacting a substituted nitro chlorobenzene (B131634) with N-methylpiperazine, followed by the reduction of the nitro group. google.com This process can be optimized by using a polar aprotic solvent like N,N-dimethylformamide and an acid binding agent such as potassium carbonate, with a 5% palladium on carbon catalyst for the hydrogenation step. google.com

More complex derivatives have also been synthesized. A one-step, solvent-free method for preparing N-methyl piperazine diphenolamide involves heating diphenolic acid with N-methyl piperazine at a temperature between 160°C and 180°C. This efficient method can produce yields greater than 85%. epo.orggoogle.com

In the quest for new antitubercular agents, a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogs were synthesized. nih.gov Modifications to the piperazine ring, such as introducing a methyl group at the 3-position, were found to cause a profound loss of both biochemical and whole-cell activity, highlighting the structural sensitivity of the target. nih.gov

Furthermore, novel piperazine-containing dihydrofuran compounds have been synthesized through manganese(III) acetate (B1210297) mediated oxidative radical cyclization reactions. nih.gov This method involves reacting unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds, providing a pathway to complex heterocyclic systems. nih.gov The synthesis of enantiomerically pure 2-methylpiperazines has also been explored, although some early methods were hampered by low yields. tandfonline.com

| Analog Type | Synthetic Approach | Key Reagents | Outcome/Significance | Reference |

| N-Alkyl Derivatives | Nucleophilic substitution, Reductive amination, Reduction of carboxyamides | Alkyl halides, Aldehydes, Carboxyamides | Preparation of kinase inhibitors for cancer treatment. | mdpi.com |

| N-Methylpiperazine Substituted Anilines | Nucleophilic aromatic substitution followed by nitro group reduction | Substituted nitro-chlorobenzene, N-methylpiperazine, Pd/C, H₂ | Synthesis of substituted aniline (B41778) derivatives. | google.com |

| N-Methyl Piperazine Diphenolamide | One-step, solvent-free amidation | Diphenolic acid, N-methyl piperazine | Efficient, high-yield (>85%) synthesis of a complex amide. | epo.orggoogle.com |

| 1-(5-Isoquinolinesulfonyl)piperazine Analogs | Sulfonamide formation and subsequent modifications | 5-Isoquinolinesulfonyl chloride, Piperazine derivatives | SAR study for antitubercular agents; ring modification ablated activity. | nih.gov |

| Piperazine-Dihydrofuran Derivatives | Mn(OAc)₃ mediated oxidative radical cyclization | Unsaturated piperazine derivatives, 1,3-Dicarbonyl compounds, Mn(OAc)₃ | Synthesis of novel complex heterocyclic systems. | nih.gov |

| Enantiopure 2-Methylpiperazines | Multi-step synthesis from chiral precursors (e.g., L-alanine) | L-alanine, Benzyl (B1604629) bromide, Chloroacetyl chloride | Preparation of chiral building blocks for pharmaceuticals. | tandfonline.com |

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Substitution Reactions involving the Piperazine (B1678402) Ring

The chemical reactivity of the piperazine ring in N-methylpiperazine is dominated by the nucleophilic character of its nitrogen atoms. Direct electrophilic or nucleophilic substitution on the carbon atoms of the piperazine ring is challenging and less common compared to reactions at the nitrogen centers. mdpi.com The electron-rich nature of the saturated heterocyclic system does not favor typical electrophilic aromatic substitution-type reactions.

Conversely, while the carbon atoms of the piperazine ring are generally not susceptible to classical nucleophilic attack, modern synthetic methodologies have enabled the direct functionalization of C-H bonds adjacent to the nitrogen atoms. These advanced strategies often require specific activating groups, such as a Boc (tert-butoxycarbonyl) group on one of the nitrogen atoms, and proceed via radical or organometallic intermediates. encyclopedia.pub For instance, the lithiation of N-Boc protected piperazines can generate an α-amino carbanion, which can then react with various electrophiles, leading to C-substituted piperazine derivatives. whiterose.ac.uk However, these methods are beyond the scope of the typical reactivity profile of unactivated N-methylpiperazine hydrochloride.

The predominant reactions involving the piperazine moiety are nucleophilic substitutions where the secondary nitrogen atom acts as the nucleophile. N-methylpiperazine readily partakes in nucleophilic substitution reactions with a variety of electrophiles, including alkyl halides and activated aryl halides. For example, it can be N-arylated through reactions like the Buchwald-Hartwig coupling or aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic rings. mdpi.com It also undergoes N-alkylation with alkyl halides, a common method for synthesizing more complex piperazine derivatives. mdpi.com

Derivatization via Nitrogen Atom Functionalization

The secondary amine in this compound (after deprotonation) is a prime site for a multitude of chemical transformations, allowing for the synthesis of a wide array of derivatives with diverse applications.

Acrylophenone (B1666309) Formation

N-methylpiperazine can be utilized in the synthesis of acrylophenone derivatives, which are compounds known for their interesting biological activities. One common method for their preparation is the Mannich reaction. In a typical synthesis, a substituted acetophenone (B1666503) is reacted with formaldehyde (B43269) and this compound. This reaction proceeds through the formation of an initial adduct between the acetophenone enolate and formaldehyde, which is then trapped by the nucleophilic secondary amine of N-methylpiperazine. The resulting Mannich base can then be subjected to elimination to yield the corresponding 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one derivative. mdpi.com

A study detailed the synthesis of a series of 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochlorides. mdpi.com These compounds were synthesized and characterized, highlighting the utility of N-methylpiperazine in constructing these acrylophenone scaffolds.

Schiff's Base Synthesis

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or a ketone. While N-methylpiperazine itself does not have a primary amino group, derivatives of N-methylpiperazine bearing a primary amine, such as 1-amino-4-methylpiperazine (B1216902), are excellent precursors for Schiff's base synthesis.

The reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic azomethine (-C=N-) bond. nih.gov A variety of aromatic aldehydes can be condensed with 1-amino-4-methylpiperazine to afford a diverse library of Schiff bases. nih.gov

| Reactant 1 | Reactant 2 | Product Type |

| 1-Amino-4-methylpiperazine | Aromatic Aldehyde | Schiff's Base |

This table illustrates the general reaction for the synthesis of Schiff bases from a derivative of N-methylpiperazine.

Thiazolidinone Ring Annulation

The Schiff bases derived from N-methylpiperazine precursors can be further elaborated to construct more complex heterocyclic systems, such as thiazolidinones. Thiazolidinone rings are five-membered heterocycles containing a sulfur atom and a carbonyl group, and they are of significant interest in medicinal chemistry.

The annulation (ring-forming) reaction typically involves the cycloaddition of the Schiff's base with a molecule containing a thiol and a carboxylic acid functionality, most commonly thioglycolic acid. encyclopedia.pub The reaction proceeds by the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base, followed by an intramolecular cyclization and dehydration to yield the 4-thiazolidinone (B1220212) ring fused to the N-methylpiperazine moiety through the imine nitrogen. encyclopedia.pub

A study has reported the synthesis of new thiazolidinones containing the N-methylpiperazine scaffold, starting from the corresponding Schiff's bases. encyclopedia.pub

| Starting Material | Reagent | Product |

| Schiff's Base of N-Methylpiperazine derivative | Thioglycolic Acid | Thiazolidinone derivative |

This table outlines the key components for the synthesis of thiazolidinone rings from Schiff's bases derived from N-methylpiperazine.

Urea (B33335) and Bis-urea Linkage Formation

The secondary amine of N-methylpiperazine is also a suitable nucleophile for the formation of urea and bis-urea linkages. These functional groups are important in supramolecular chemistry and drug design due to their hydrogen bonding capabilities.

The formation of a urea linkage can be achieved by reacting N-methylpiperazine with an isocyanate. The nucleophilic nitrogen atom of the piperazine attacks the electrophilic carbon of the isocyanate, leading to the formation of a substituted urea.

Unsymmetrical bis-ureas based on the piperazine scaffold can also be synthesized. A strategy for preparing such compounds involves using N-methylpiperazine as a building block where the methyl group temporarily blocks one of the nitrogen atoms. Reaction with phosgene (B1210022) or a phosgene equivalent can generate a reactive carbamoyl (B1232498) chloride intermediate at the secondary amine position. Subsequent reaction with another amine leads to the formation of an unsymmetrical bis-urea. nih.gov

Protonation Equilibria and Basicity Studies

N-methylpiperazine is a diacidic base, meaning it can accept two protons. The basicity of the two nitrogen atoms is different. The tertiary nitrogen (N-1) is generally more basic than the secondary nitrogen (N-4). The protonation equilibria of N-methylpiperazine are crucial for understanding its behavior in aqueous solutions and for its applications in various fields, including as a CO2 capture agent.

The basicity of an amine is typically expressed by the pKa of its conjugate acid. Potentiometric titration studies have been conducted to determine the pKa values of N-methylpiperazine at various temperatures. These studies provide valuable thermodynamic data, such as the enthalpy (ΔH°) and entropy (ΔS°) of dissociation for the protonated species.

A study on the dissociation constants of several piperazines reported the following pKa values for N-methylpiperazine:

| Temperature (K) | pKa1 | pKa2 |

| 298 | 9.09 | 4.94 |

| 303 | - | - |

| 313 | - | - |

| 323 | - | - |

Note: The original study provided more extensive data across different temperatures. nih.gov pKa1 corresponds to the dissociation of the diprotonated species, and pKa2 corresponds to the dissociation of the monoprotonated species.

These pKa values indicate that at neutral pH, N-methylpiperazine will exist predominantly in its monoprotonated form. The hydrochloride salt form ensures that the compound is readily soluble in aqueous media.

N Methylpiperazine Hydrochloride As a Versatile Precursor in Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The N-methylpiperazine moiety is a common structural motif in a vast number of biologically active compounds. Its utility as a starting material or building block is well-established in the synthesis of diverse heterocyclic systems.

N-Methylpiperazine is a key component in the synthesis of complex pyrazole (B372694) derivatives. A notable synthetic route involves a multi-step process to create N-methylpiperazine-containing pyrazoles. The synthesis begins with the reaction of 4-chloroacetophenone, which undergoes nitration. The resulting nitro derivative is then reacted with N-methylpiperazine in an addition reaction to yield 4-N-methyl piperazinyl-3-nitro acetophenone (B1666503). researchgate.netajol.info

This intermediate subsequently undergoes a condensation reaction with various aromatic aldehydes to form chalcone-like structures (3-aryl-1-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]prop-2-en-1-one). researchgate.netajol.info The final step in forming the pyrazole ring is the cyclization of these chalcones with hydrazine (B178648) hydrochloride. This sequence demonstrates how the N-methylpiperazine unit can be incorporated early in a synthesis to build a scaffold for further heterocyclic ring formation. researchgate.netajol.info

Table 1: Synthesis of N-Methylpiperazine-Containing Pyrazole Precursors

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | 4-Chloroacetophenone, conc. HNO₃, conc. H₂SO₄ | 4-Chloro-3-nitro acetophenone | Nitration of the aromatic ring. |

| 2 | 4-Chloro-3-nitro acetophenone, N-Methylpiperazine | 4-N-Methyl piperazinyl-3-nitro acetophenone | Introduction of the N-methylpiperazine moiety. researchgate.netajol.info |

| 3 | 4-N-Methyl piperazinyl-3-nitro acetophenone, Various Araldehydes | 3-Aryl-1-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]prop-2-en-1-one (Chalcone) | Formation of the α,β-unsaturated ketone system. researchgate.netajol.info |

| 4 | Chalcone derivative, Hydrazine Hydrochloride | 1-{4-[5-Aryl-4,5-dihydro-1H-pyrazol-3-yl]-2-nitrophenyl}-4-methylpiperazine | Cyclization to form the pyrazole ring. researchgate.netajol.info |

The N-methylpiperazine scaffold is integral to the structure of numerous polycyclic compounds, particularly in medicinal chemistry. Its incorporation is often achieved through nucleophilic substitution reactions where it acts as the nucleophile. For instance, in the synthesis of several kinase inhibitors used in cancer therapy, N-methylpiperazine is added to an electrophilic site on a larger, pre-existing ring system. wikipedia.org

Examples include the synthesis of:

Ponatinib: N-methylpiperazine is reacted with a benzyl (B1604629) bromide derivative in an N-alkylation step. wikipedia.org

Nintedanib: The synthesis involves the addition of N-methylpiperazine to a bromoacetyl derivative. wikipedia.org

Bosutinib: One synthetic route involves the nucleophilic attack of N-methylpiperazine on a 3-chloropropyl derivative. wikipedia.org

In these syntheses, the piperazine (B1678402) ring becomes a central linker connecting different parts of the final polycyclic architecture. The synthesis of piperazine-containing macrocycles has also been explored, where the piperazine unit provides structural rigidity and influences the metal-binding properties of the macrocycle. wikipedia.org

Intermediate in the Synthesis of Complex Organic Architectures

N-Methylpiperazine hydrochloride serves as a crucial intermediate for introducing the N-methylpiperazine moiety into a wide array of complex organic molecules, especially active pharmaceutical ingredients (APIs). nih.govatamanchemicals.comsanjaychemindia.com Its role as a common building block is evident in the production of drugs across various therapeutic areas. wikipedia.orgnih.gov

The compound is a precursor in the synthesis of:

Antipsychotics: Clozapine and Trifluoperazine. nih.govsanjaychemindia.com

Antibiotics: Ofloxacin and Rifampicin. nih.govsanjaychemindia.com

Erectile Dysfunction Medication: Sildenafil. sanjaychemindia.comwikipedia.org

Anticancer Agents: Imatinib, a key antileukemic agent. researchgate.net

The synthesis of these complex molecules often involves reacting N-methylpiperazine (or its hydrochloride salt, which can be neutralized in situ) with a suitable electrophile, such as an alkyl halide or a chloro-substituted heterocycle, to form a new carbon-nitrogen bond. wikipedia.orgsanjaychemindia.com For example, 1-chloroformyl-4-methylpiperazine hydrochloride is itself an important intermediate prepared from N-methylpiperazine, which is then used to synthesize other compounds. google.com

Table 2: Examples of Pharmaceuticals Synthesized Using N-Methylpiperazine as an Intermediate

| Pharmaceutical | Therapeutic Class | Role of N-Methylpiperazine |

|---|---|---|

| Sildenafil | PDE5 Inhibitor | Key structural component. sanjaychemindia.comwikipedia.org |

| Clozapine | Atypical Antipsychotic | Forms part of the dibenzodiazepine structure. nih.govsanjaychemindia.com |

| Ofloxacin | Fluoroquinolone Antibiotic | Forms a side chain on the quinolone core. nih.govrug.nl |

| Imatinib | Kinase Inhibitor (Anticancer) | Key intermediate for forming the final structure. researchgate.net |

| Ponatinib | Kinase Inhibitor (Anticancer) | Incorporated via N-alkylation. wikipedia.org |

Role in Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. N-methylpiperazine has been successfully employed as a key component in certain MCRs, most notably the Mannich reaction. ajol.infonih.gov

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (like formaldehyde), and an amine. In several reported syntheses, N-methylpiperazine serves as the amine component. For example, new phenolic Mannich bases with potential biological activities have been synthesized from a vanillin-derived chalcone, paraformaldehyde, and N-methylpiperazine in a one-pot reaction. nih.gov Similarly, Mannich ligands have been prepared through the condensation of methylphenols, formaldehyde (B43269), and N-methylpiperazine. ajol.info These reactions highlight the ability of N-methylpiperazine to participate in complex, one-pot transformations to rapidly build molecular complexity.

While direct applications in other famous MCRs like the Ugi or Passerini reactions are less commonly documented for N-methylpiperazine itself, the parent piperazine scaffold is known to be reactive in these systems. For instance, piperazine has been used in split-Ugi reactions to create diverse molecular scaffolds. nih.gov This suggests the potential for N-methylpiperazine to be adapted for a broader range of MCR strategies, further expanding its utility as a versatile precursor in organic synthesis.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| N-Methylpiperazine |

| Pyrazole |

| Piperazine |

| 4-Chloroacetophenone |

| 4-N-Methyl piperazinyl-3-nitro acetophenone |

| Hydrazine hydrochloride |

| Ponatinib |

| Nintedanib |

| Bosutinib |

| Clozapine |

| Trifluoperazine |

| Ofloxacin |

| Rifampicin |

| Sildenafil |

| Imatinib |

| 1-Chloroformyl-4-methylpiperazine hydrochloride |

| Paraformaldehyde |

| Formaldehyde |

Applications in Advanced Materials Science and Catalysis

Polymer Chemistry and Functional Material Development

The integration of N-methylpiperazine moieties into polymer structures imparts specific functionalities that are highly desirable in the development of advanced materials. These applications range from enhancing the mechanical and thermal properties of resins to creating highly selective separation media.

Crosslinking and Curing Agents for Resins

N-methylpiperazine and its derivatives serve as effective curing and crosslinking agents, particularly for epoxy resins. multichemindia.comepoxycuringagent.info In epoxy resin systems, the amine groups of N-methylpiperazine react with the epoxide groups of the resin, leading to the formation of a three-dimensional crosslinked network. epoxycuringagent.infothreebond.co.jp This process, known as curing, transforms the liquid resin into a hard, thermoset material with enhanced mechanical strength, chemical resistance, and thermal stability. multichemindia.comepoxycuringagent.infothreebond.co.jp

The selection of the curing agent is a critical factor that dictates the final properties of the cured epoxy. epoxycuringagent.info N-substituted piperazines, including N-methylpiperazine, can be adducted with polyepoxides to act as co-curing agents alongside substances like dicyandiamide, carboxylic acid anhydrides, or dihydrazides. google.com The use of N-methylpiperazine in these systems contributes to the hardening and setting of the polymer, making it a valuable component in the formulation of coatings, adhesives, and paints. multichemindia.com The performance of the resulting material is influenced by the type and amount of the amine curing agent used. threebond.co.jp

A patent describes a piperazine-based epoxy resin curing agent that, when used with epoxy resin, results in a cured product with excellent performance, including improved flexibility, gloss, yellowing resistance, and water resistance of the paint film compared to unmodified diamines. google.com

Incorporation into Polymer Backbones

The unique chemical structure of N-methylpiperazine allows for its direct incorporation into the backbones of various polymers, thereby tailoring their properties for specific applications. mdpi.comwikipedia.org The piperazine (B1678402) ring can be introduced into polymer chains through various synthetic strategies, leading to materials with modified physical and chemical characteristics. mdpi.com For instance, N-methylpiperazine is used as a building block in the synthesis of a variety of organic compounds, some of which can be polymerized. wikipedia.orgatamanchemicals.com

The synthesis of polymers containing the N-methylpiperazine moiety has been explored for various applications. For example, it is a key intermediate in the production of certain high-performance plastics and rubbers. google.com The presence of the piperazine unit within the polymer backbone can influence properties such as solubility, thermal stability, and the ability to coordinate with metal ions.

Table 1: Examples of Polymers Incorporating N-Methylpiperazine

| Polymer Type | Synthetic Precursor(s) | Key Property Enhancement | Potential Application |

| Polyamides | N-methylpiperazine, dicarboxylic acid chlorides | Improved thermal stability, specific binding sites | High-performance fibers, membranes |

| Polyurethanes | N-methylpiperazine-based diols, diisocyanates | Enhanced flexibility, biocompatibility | Medical devices, elastomers |

| Epoxy Resins | N-methylpiperazine as a curing agent | Increased crosslink density, improved chemical resistance | Adhesives, coatings, composites |

Molecularly Imprinted Microspheres (MIMs)

N-methylpiperazine has been utilized as a "mimic template" in the preparation of molecularly imprinted microspheres (MIMs). atamanchemicals.comchemicalbook.comsanjaychemindia.com MIMs are a class of highly crosslinked polymers that possess specific recognition sites for a target molecule. mdpi.com The process of molecular imprinting involves polymerizing functional monomers and a high concentration of a crosslinking agent in the presence of a template molecule (or a molecule that mimics its structure and functionality). mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. mdpi.com

These tailored recognition sites allow MIMs to selectively rebind the target molecule from a complex mixture, making them valuable materials for applications such as chemical sensing, drug delivery, and separation science. mdpi.comnih.gov The use of N-methylpiperazine as a mimic template suggests its role in creating binding sites that can selectively capture molecules with similar structural features. atamanchemicals.comsanjaychemindia.com The synthesis of uniform microsphere MIMs has been a focus of research to overcome the issue of irregular material shapes often found in bulk imprinted polymers. mdpi.com

Anion-Exchange Stationary Phases

In the field of chromatography, N-methylpiperazine derivatives have been employed in the generation of difunctional strong anion-exchange stationary phases. atamanchemicals.comchemicalbook.comsanjaychemindia.com Anion-exchange chromatography is a technique used to separate molecules based on their net negative charge. The stationary phase in this technique consists of a solid support, typically silica (B1680970) or a polymer resin, that is functionalized with positively charged groups.

N-methylpiperazine can be chemically bonded to the surface of silica particles to create a stationary phase for high-performance liquid chromatography (HPLC). researchgate.net For example, a new anion-exchange phase based on N-methylimidazolium immobilized on silica has been prepared and used for the separation of various anions. researchgate.net The quaternization of the nitrogen atom in the piperazine ring creates a permanent positive charge, which is essential for its function as a strong anion exchanger. These N-methylpiperazine-functionalized materials have shown effectiveness in separating both inorganic and organic anions. researchgate.netgoogle.com

Coordination Chemistry and Ligand Design

The presence of two nitrogen donor atoms in the N-methylpiperazine ring makes it an interesting ligand for the formation of metal complexes. The coordination chemistry of piperazine and its derivatives is a rich field of study, with applications in catalysis, materials science, and biological systems. rsc.org

N-Methylpiperazine Hydrochloride as a Ligand in Metal Complexes

This compound can act as a ligand, donating its lone pair of electrons from the nitrogen atoms to a metal center to form a coordination complex. rsc.org The piperazine ring can adopt various conformations, such as the chair and boat forms, which can influence the geometry and stability of the resulting metal complex.

Research has shown that piperazine-based ligands can form complexes with a variety of metal ions, including those from Group 12 (zinc, cadmium, mercury). rsc.org In some instances, the terminal piperazine nitrogen actively participates in coordination, leading to structurally diverse metal complexes. rsc.org For example, N-methylpiperazine dihydrochloride (B599025) has been used in the preparation of 1-methylpiperazine-1,4-diium tetrachloridozincate hemihydrate. chemicalbook.com The coordination of N-methylpiperazine to a metal ion can alter the electronic and steric environment around the metal, which can be exploited in the design of catalysts for specific chemical transformations. The study of these metal complexes also provides insights into the fundamental principles of coordination chemistry and can lead to the development of new materials with interesting magnetic, optical, or electronic properties. nih.gov

Preparation of Resin-Anchored Chiral Catalysts

The immobilization of homogeneous catalysts onto solid supports, such as polymers, is a pivotal strategy in green chemistry, facilitating catalyst recovery and reuse. N-methylpiperazine has been utilized as a key building block in the synthesis of such supported chiral catalysts.

In a notable example, polystyrene-supported chiral amino alcohols have been prepared for use in asymmetric catalysis. The synthesis involves the use of N-methylpiperazine as a precursor to create a chiral ligand that is then anchored to a polystyrene resin. While specific details on the use of this compound in this context are not extensively documented in readily available literature, the general methodology points to the importance of the piperazine scaffold in constructing these complex catalytic systems. chemicalbook.com The preparation of N-methylpiperazine itself can be achieved through various methods, including the reaction of piperazine hexahydrate with formic acid and formaldehyde (B43269), followed by treatment with hydrochloric acid. atamanchemicals.com

The development of resin-anchored catalysts is a significant area of research, and the inclusion of moieties derived from N-methylpiperazine highlights the compound's utility in creating robust and recyclable catalytic systems for asymmetric synthesis.

Catalytic Activity in Organic Transformations

N-methylpiperazine and its derivatives have demonstrated catalytic activity in a variety of organic transformations. While specific data on this compound as a primary catalyst is limited in broad searches, the parent compound, N-methylpiperazine, is recognized for its basicity, which allows it to function as a catalyst in certain reactions. For instance, piperidine, a structurally related cyclic amine, is a well-known catalyst for the Knoevenagel condensation. nih.gov This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound to form a new carbon-carbon double bond. bas.bg

The catalytic cycle of such reactions often involves the formation of an iminium ion intermediate, which is more electrophilic than the starting carbonyl compound, thus facilitating the nucleophilic attack by the carbanion of the active methylene compound. nih.gov Given the structural similarities and basic nature of N-methylpiperazine, it is plausible that it and its salts could participate in similar catalytic cycles.

Research into the catalytic applications of N-methylpiperazine has shown its utility in the synthesis of more complex molecules. For example, it is a key intermediate in the production of various pharmaceuticals. atamanchemicals.com Furthermore, supported catalysts derived from N-methylpiperazine have been developed for N-methylation reactions. In one study, a Cu-Ni-Mo/Al2O3 catalyst was used for the synthesis of N-methylpiperazine from piperazine and methanol (B129727), achieving a conversion of piperazine of 90.5% and a selectivity to N-methylpiperazine of 86.9% under optimized conditions. researchgate.net

| Catalyst | Reactants | Temperature (°C) | Pressure (MPa) | Conversion of Piperazine (%) | Selectivity to N-methylpiperazine (%) |

| Cu-Ni-Mo/Al2O3 | Piperazine, Methanol | 180 | 0.8 | 90.5 | 86.9 |

Table 1: Catalytic performance in the synthesis of N-methylpiperazine. researchgate.net

Solvent Applications in Chemical Processes

N-methylpiperazine is recognized as a versatile solvent in various chemical processes, including the production of pharmaceuticals and pesticides. atamanchemicals.commultichemindia.com Its utility as a solvent stems from its polar and basic nature, making it suitable for reactions that require such conditions. multichemindia.com It is also employed in the manufacturing of plastics, fibers, and resins. atamanchemicals.commultichemindia.com

In the realm of polymer chemistry, N-methylpiperazine can act as a curing agent and crosslinking agent in epoxy resin systems, contributing to the hardening of the polymer matrix. multichemindia.com This application is crucial in the formulation of coatings, adhesives, and paints.

Furthermore, N-methylpiperazine has been investigated for its potential as a selective solvent for the extraction of aromatic hydrocarbons from hydrocarbon mixtures. google.com Its miscibility with water and other organic solvents makes it a flexible choice for various industrial applications. chembk.com

The hydrochloride salt, this compound, due to its ionic nature, would be expected to have different solvent properties compared to the free base, likely being more soluble in highly polar solvents. While specific industrial applications using this compound as a primary solvent are not widely documented in general literature, its precursor, N-methylpiperazine, is clearly established as a valuable solvent in several chemical industries.

The synthesis of N-methylpiperazine itself can be carried out in various solvents, including methanol, which also serves as a reactant in some synthetic routes. google.com The choice of solvent is critical in controlling reaction kinetics and product selectivity.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of N-methylpiperazine and its protonated form. DFT studies on related heterocyclic compounds, such as pyrazine (B50134) derivatives, have successfully employed methods like B3LYP/6-31G(d) to determine various electronic and quantum chemical descriptors that correlate with molecular properties. longdom.org

For N-methylpiperazine, theoretical calculations have been performed to understand its protonation behavior. Studies have investigated the tautomeric protonation, comparing the stability of the cation formed by protonation at the secondary nitrogen versus the tertiary nitrogen. Calculations at the B3LYP/aug-cc-pvtz and QCISD(T)/CBS levels, using a polarizable continuum model for the solvent, have been employed to determine the relative free energies of these tautomers. nih.gov These studies indicate that in the gas phase and in solution, the protonation site preference is a subtle interplay of electronic and solvation effects. nih.gov

The electronic structure of N-methylpiperazine is characterized by the presence of two nitrogen atoms with lone pairs of electrons. Upon protonation to form the hydrochloride salt, one of these nitrogen atoms becomes a quaternary ammonium (B1175870) center. This significantly alters the electronic distribution within the molecule. The positive charge is not entirely localized on the protonated nitrogen but is distributed across the molecule, influencing its reactivity.

Reactivity descriptors, which can be calculated using DFT, provide a quantitative measure of the molecule's susceptibility to different types of chemical reactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness. For instance, in a study of pyrazine-fused organic semiconductors, DFT calculations at the B3LYP/6-311G(d) level were used to analyze the molecular orbital distributions, which are crucial for understanding charge transport properties. nih.gov While specific DFT data for N-methylpiperazine hydrochloride is not abundant in the literature, the established methodologies for related compounds provide a clear framework for such investigations.

Table 1: Representative Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability. |

| Electronegativity | Measures the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness | Measures the resistance to change in electron distribution or charge transfer. |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom in the molecule, indicating sites for nucleophilic or electrophilic attack. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvent molecules. For this compound in an aqueous solution, MD simulations can provide detailed information about the hydration shell and the nature of intermolecular interactions.

In an aqueous solution of this compound, the primary intermolecular interactions would be ion-dipole interactions between the positively charged piperazinium ring and the oxygen atoms of water molecules, as well as hydrogen bonding between the N-H group of the cation and water. The chloride anion would also be solvated by water molecules through ion-dipole interactions.

Radial distribution functions (RDFs) are a key output of MD simulations that describe how the density of surrounding particles varies as a function of distance from a reference particle. For this compound in water, RDFs could be calculated for the following pairs to characterize the hydration structure:

The protonated nitrogen atom and water oxygen atoms.

The non-protonated nitrogen atom and water oxygen atoms.

The hydrogen atoms of the N-H group and water oxygen atoms.

The chloride ion and water hydrogen atoms.

These RDFs would reveal the average distances and coordination numbers of water molecules in the hydration shells of the different parts of the this compound ion pair.

Conformational Analysis and Energetic Profiles

The six-membered piperazine (B1678402) ring in N-methylpiperazine is not planar and exists in different conformations, primarily the chair and boat forms, with the chair conformation being significantly more stable. The presence of the methyl group on one of the nitrogen atoms introduces the possibility of axial and equatorial conformers for the chair form.

Conformational analysis of related N-substituted piperidines has shown that the equatorial conformer is generally preferred. nih.gov However, upon protonation, the conformational equilibrium can shift. Studies on 4-substituted piperidinium (B107235) salts have revealed that polar substituents can lead to a stabilization of the axial conformer upon protonation due to electrostatic interactions. nih.gov

For N-methylpiperazine, the situation is more complex due to the presence of two nitrogen atoms. Theoretical studies on the protonation of N-methylpiperazine have considered the conformational preferences of the resulting cation. nih.gov The chair conformation remains the most stable for the protonated species. The key question is whether the proton adds to the secondary or tertiary nitrogen and the resulting orientation of the substituents.

A study on N-methylpiperidine, a closely related molecule, using time-resolved Rydberg fingerprint spectroscopy combined with DFT-SIC calculations, has explored the ultrafast conformational dynamics between chair and twist structures. rsc.org This research identified distinct minima for the chair and twist conformers on the potential energy surface and determined their energy difference. rsc.org While this study was on the electronically excited state, it highlights the types of conformational changes the ring system can undergo.

The energetic profile of this compound would involve the relative energies of the different chair conformers (with the methyl group and the proton in axial or equatorial positions) and the energy barriers for interconversion between them. The most stable conformer in an aqueous solution would be determined by a combination of intramolecular steric and electronic effects, as well as intermolecular interactions with the solvent and the chloride counter-ion.

Table 2: Expected Conformational Preferences in N-methylpiperazine and its Hydrochloride

| Species | Predominant Conformation | Key Factors |

| N-methylpiperazine | Chair with equatorial methyl group | Steric hindrance is minimized in the equatorial position. |

| This compound | Chair | The piperazine ring retains its chair conformation. The orientation of the methyl group and the proton will depend on a balance of steric and electronic effects, including interactions with the solvent and counter-ion. |

pKa Prediction and Experimental Validation

The pKa values of a molecule are fundamental to its chemical and pharmaceutical behavior, as they determine the extent of ionization at a given pH. N-methylpiperazine has two basic nitrogen atoms and therefore two pKa values.

Experimental determination of the pKa values for 1-methylpiperazine (B117243) has been carried out using potentiometric titration at various temperatures. uregina.ca These studies provide accurate experimental data that can be used to validate computational predictions.

Table 3: Experimental pKa Values for 1-Methylpiperazine at Different Temperatures uregina.ca

| Temperature (°C) | pKa1 | pKa2 |

| 25 | 9.09 | 4.94 |

| 30 | 8.95 | 4.88 |

| 40 | 8.68 | 4.75 |

| 50 | 8.42 | 4.63 |

Computational methods for pKa prediction have become increasingly reliable. frontiersin.org These methods can be broadly categorized into empirical approaches and first-principles quantum mechanical (QM) methods. Empirical methods often use quantitative structure-property relationships (QSPR) or machine learning models trained on large datasets of known pKa values.

First-principles methods typically involve calculating the Gibbs free energy change of the deprotonation reaction using a thermodynamic cycle. mdpi.com This requires high-level QM calculations, often using DFT, for the molecule in its protonated and deprotonated states, both in the gas phase and in solution. researchgate.netresearchgate.net The solvent is usually modeled using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). researchgate.net

A theoretical study on the protonation of N-methylpiperazine calculated the relative free energies of the two possible protonated tautomers (proton on the secondary vs. tertiary nitrogen). nih.gov The study found that while calculations in infinitely dilute solution predicted a slight preference for protonation at the tertiary nitrogen, NMR experiments in a 0.37 molar aqueous solution indicated that the secondary nitrogen is the primary site of protonation. nih.gov This highlights the importance of considering concentration and specific intermolecular interactions, which can be challenging to model accurately. The study also calculated the ΔpKa between piperazine and N-methylpiperazine and found good agreement with experimental values, demonstrating the utility of the computational approach. nih.gov

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physicochemical properties or biological activities. nih.gov These models are widely used in drug discovery and materials science to predict the properties of new compounds, thereby saving time and resources. frontiersin.orgresearchgate.net

For piperazine derivatives, QSAR and QSPR models have been developed to predict various properties. For example, 3D-QSAR studies using comparative molecular field analysis (CoMFA) have been conducted on piperazine derivatives to understand their antihistamine and antibradykinin effects, correlating electrostatic and steric fields with their antagonistic activity. nih.gov Another QSAR study on piperazine and ketopiperazine derivatives as renin inhibitors identified key physicochemical descriptors that influence their biological activity. longdom.org

The general workflow for developing a QSPR model involves several steps:

Data Set Collection: A set of molecules with known experimental values for the property of interest is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors that encode different aspects of the molecular structure (e.g., topological, geometrical, electronic, and physicochemical) are calculated for each molecule in the dataset.

Model Building: A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, is used to build a mathematical model that relates a subset of the calculated descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For this compound, a QSPR model could be developed to predict properties such as its solubility, logP (partition coefficient), or other relevant physicochemical parameters. The descriptors used in such a model could include constitutional indices, topological indices, and quantum chemical descriptors calculated using DFT. The insights gained from such models can guide the design of new piperazine derivatives with desired properties.

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatography stands as the primary tool for separating N-methylpiperazine hydrochloride from related substances and potential impurities. These high-resolution techniques are frequently paired with advanced detectors to ensure accurate identification.

Gas Chromatography (GC) and GC-MS for Volatile Analysis

Gas Chromatography (GC) is a well-suited technique for the analysis of volatile compounds like N-methylpiperazine. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the primary compound and any volatile impurities. The mass spectrometer fragments the compounds eluting from the GC column, generating a unique mass spectrum that acts as a chemical fingerprint. This is particularly valuable for impurity profiling, allowing for the identification of unknown volatile organic compounds within the this compound sample. The separation is typically performed on a capillary column with a specific stationary phase chosen to optimize the resolution of N-methylpiperazine from other structurally similar piperazine (B1678402) derivatives.

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS for Non-Volatile Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and extensively used technique for analyzing non-volatile and thermally unstable compounds. As this compound is a salt and therefore non-volatile, HPLC is an essential analytical tool. Reversed-phase HPLC, commonly utilizing a C18 stationary phase, is frequently employed. The mobile phase typically consists of an aqueous buffer mixed with an organic solvent such as acetonitrile (B52724) or methanol (B129727).

For enhanced sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This is especially beneficial for trace-level analysis and in complex matrices where other substances might interfere with detection. In an LC-MS/MS system, the first mass spectrometer selects the parent ion of N-methylpiperazine, which is then fragmented. The second mass spectrometer analyzes these fragments, providing a highly specific and sensitive method for quantification. This approach has been effectively used to determine N-methylpiperazine in various non-clinical samples.

Spectrophotometric Methods for Quantitative Analysis in Non-Clinical Matrices

Spectrophotometric methods, particularly those based on UV-Visible absorption, can be utilized for the quantitative analysis of this compound in simple, non-clinical matrices that are free from interfering substances absorbing light at similar wavelengths. While generally less specific than chromatographic techniques, these methods offer advantages in terms of simplicity, speed, and cost-effectiveness. The underlying principle involves measuring the absorbance of a solution containing the analyte at a specific wavelength and correlating it to the concentration via a calibration curve.

Electrochemical Detection Methods for Research Applications

Electrochemical detection methods provide a sensitive and selective avenue for analyzing electroactive compounds. As an amine, N-methylpiperazine can be oxidized at an electrode surface, a property that can be leveraged for its detection in research settings. Techniques such as voltammetry or amperometry, often used in conjunction with a separation technique like HPLC, can be employed. The detector measures the electrical current generated by the oxidation or reduction of the analyte. The applied potential can be fine-tuned to selectively detect N-methylpiperazine in the presence of non-electroactive compounds, making it suitable for trace analysis in specific research contexts.

Validation of Analytical Methods for Specific Research Contexts

The validation of an analytical method is a critical step to ensure its reliability, accuracy, and precision for its intended application. This formal process provides documented evidence that the method is fit for purpose. For research involving this compound, validation parameters are customized to the specific research goals. Key validation parameters include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range.

Range: The concentration interval over which the method is shown to be accurate, precise, and linear.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly. This encompasses repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Robustness: The method's ability to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during routine use.

For example, a validated LC-MS/MS method for determining N-methylpiperazine would have its linearity, accuracy, and precision thoroughly assessed. Likewise, a GC method for impurity profiling would undergo validation to confirm its capability to reliably detect and separate known and potential impurities.

Future Research Directions and Potential Emerging Applications

Exploration of Novel Synthetic Pathways

The synthesis of N-methylpiperazine, the precursor to its hydrochloride salt, has traditionally involved methods with notable drawbacks, such as long technological processes, the use of corrosive acids like hydrochloric and formic acid, and low yields of around 49%. google.com These methods often generate significant pollution and involve harsh operating environments. google.com Future research is intensely focused on developing more efficient, cost-effective, and environmentally benign synthetic routes.

A significant area of exploration is the development of catalytic processes that operate under milder conditions. One such promising method involves the reaction of piperazine (B1678402) and formaldehyde (B43269) in a methanol (B129727) solvent, followed by hydrogenation in the same reactor using a catalyst like Raney nickel or 5% palladium on carbon. google.com This one-pot synthesis is advantageous due to its short process flow, low equipment investment, and high yield, with product purity reaching up to 99.95% and no significant pollutant discharge. google.com

Further research is also directed at optimizing catalytic systems for the N-methylation of piperazine using methanol. Studies have investigated various supported catalysts, such as Cu-Ni/Al2O3, Cu-Ni-Mo/Al2O3, and Cu-Ni-Co/Al2O3, in fixed-bed reactors. researchgate.net These investigations aim to replace traditional alkylating agents, which can be hazardous, with more sustainable options like methanol. researchgate.net

| Method | Key Reactants | Catalyst/Reagents | Key Conditions | Reported Yield/Purity | Environmental/Efficiency Notes |

| Traditional Method | Piperazine, Hydrochloric Acid, Formaldehyde, Formic Acid | Dehydrated alcohol | Not specified | ~49% | Long process, uses corrosive acids, significant pollution. google.com |

| One-Pot Hydrogenation | Piperazine, Formaldehyde, Hydrogen | Raney Nickel or 5% Pd/C | 70-100 °C, 1-6 MPa pressure | Purity ≥99.95% | Short process, low investment, no pollutant discharge. google.com |

| Green Synthesis | di-Me oxalate (B1200264), N-methylethylenediamine | Raney Nickel | 150-200°C, 3.0-5.0MPa (hydrogenation step) | 95.11% | Uses inexpensive materials, cleaner pathway, minimal by-products. chemicalbook.com |

| Catalytic N-methylation | Piperazine, Methanol | Cu-Ni-Mo/Al2O3 | 180°C, 0.8MPa pressure | 90.5% conversion, 86.9% selectivity | Avoids harsh alkylating agents, potential for continuous production. researchgate.net |

Development of Advanced Functional Materials

The unique structural and chemical properties of the N-methylpiperazine moiety make it a valuable building block for the creation of advanced functional materials. Future research is exploring its incorporation into polymers, resins, and porous crystalline structures like metal-organic frameworks (MOFs).

In polymer science, N-methylpiperazine is utilized as a curing agent and crosslinking agent in epoxy resin systems, contributing to the hardening of polymer matrices used in coatings, adhesives, and paints. multichemindia.com Research into novel polymers incorporating the N-methylpiperazine structure is an active area. For example, poly(N-acryloyl N′-methyl piperazinium(+1)) has been synthesized, and its interactions with metal ions like copper(II) and zinc(II) have been studied. uss.cl In these materials, the protonated piperazinium group can form hydrogen bonds with tetrachlorometallate anions, creating structured polymer-metal complexes. uss.cl This opens avenues for designing new functional polymers for applications such as ion exchange, catalysis, or metal sequestration.

The incorporation of piperazine and its derivatives into MOFs is another promising frontier. rsc.org MOFs are highly porous materials with applications in gas storage, separation, and catalysis. mdpi.combohrium.com A piperazine-functionalized MOF has demonstrated a notably high methane storage capacity. rsc.org This suggests that functionalizing MOFs with N-methylpiperazine hydrochloride could be a viable strategy to tune the surface properties and porosity of these frameworks, potentially enhancing their performance in specific applications like carbon capture or the storage of other gases. Future work will likely focus on designing and synthesizing novel MOFs where the N-methylpiperazine unit acts as a linker or a functional group appended to the organic linker to create materials with tailored properties. rsc.org

Additionally, N-methylpiperazine serves as a template in the preparation of molecularly imprinted microspheres (MIMs), which are polymers with recognition sites for a specific target molecule. This technology has potential in developing highly selective sensors, separation media, and drug delivery systems.

Catalysis and Green Chemistry Innovations

This compound is at the center of innovations in catalysis and green chemistry, both in terms of its own synthesis and its application in other chemical processes. A major focus of green chemistry is the reduction of waste and the use of less hazardous substances. chemicalbook.com

The development of catalytic routes to synthesize N-methylpiperazine itself is a key green innovation. As mentioned, processes using supported metal catalysts to react piperazine with methanol avoid the harsh conditions and waste associated with older methods. researchgate.net The industrial production of N-methylpiperazine by reacting diethanolamine (B148213) and methylamine (B109427) at high pressure (250 bar) and temperature (200 °C) highlights the need for more energy-efficient catalytic alternatives. wikipedia.org A method for preparing N-methylpiperazine through selective catalytic cyclization of diethanolamine and methylamine in a fixed-bed reactor aims to lower production costs and simplify the process. google.com

Beyond its synthesis, N-methylpiperazine derivatives are being used to create catalysts. For instance, it has been used to prepare resin-anchored chiral catalysts, which are important for asymmetric synthesis—a key technology in the pharmaceutical industry. chemicalbook.com

A significant emerging application in green chemistry is the use of piperazine derivatives for carbon dioxide (CO2) capture. Aqueous solutions of amines are widely studied for scrubbing CO2 from flue gases. A blend of piperazine (PZ), N-methylpiperazine (MPZ), and N,N'-dimethylpiperazine (DMPZ) has been investigated as a novel solvent for CO2 capture. researchgate.net This blend offers advantages over traditional solvents like monoethanolamine (MEA) and even concentrated piperazine, including improved solid solubility and a favorable heat of absorption. researchgate.net The CO2 capacity and absorption rate of this blend were found to be more than double that of 30 wt% MEA. researchgate.net Future research will likely focus on optimizing these solvent blends to balance absorption capacity, energy requirements for regeneration, and volatility.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new chemical entities and materials. Advanced computational modeling is being applied to N-methylpiperazine and its derivatives to predict their properties and guide synthetic efforts.

Molecular Docking simulations are widely used to predict the binding interactions between a small molecule and a biological target, such as an enzyme or receptor. This is particularly relevant for drug discovery programs that utilize the N-methylpiperazine scaffold. For example, molecular docking studies have been performed on N-methylpiperazine chalcone derivatives to understand their inhibitory activity against enzymes like monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), which are targets for neurodegenerative diseases. nih.govmdpi.com These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, between the molecule and the active site of the enzyme, helping to explain the compound's potency and selectivity. ju.edu.sacitedrive.com In one study, a docking simulation of a potent inhibitor showed a binding energy of -11.6 kcal/mol with MAO-B, highlighting strong interactions. nih.gov

Density Functional Theory (DFT) calculations are employed to investigate the electronic structure and properties of molecules. DFT studies have been conducted on aminomethylphosphines derived from 1-methylpiperazine (B117243) to determine their electronic and steric properties, which are crucial for their application in catalysis and coordination chemistry. rsc.org These calculations can provide insights into parameters like Tolman's electronic parameter (TEP), which quantifies the electron-donating ability of a ligand. rsc.org

Molecular Dynamics (MD) simulations can model the dynamic behavior of molecules and materials over time. MD simulations have been used to study analogues of the drug Masitinib where the N-methylpiperazine group was substituted. These simulations revealed how the analogues alter the mobility, structural compactness, and hydrogen bonding of the target enzyme, providing a deeper understanding of their inhibitory mechanisms.

These computational approaches allow researchers to screen virtual libraries of N-methylpiperazine derivatives, predict their pharmacokinetic properties, and rationalize structure-activity relationships before committing to costly and time-consuming laboratory synthesis. mdpi.com

| Computational Method | Application for N-Methylpiperazine Derivatives | Key Findings/Predictions |

| Molecular Docking | Predicting binding of chalcone derivatives to MAO-B and AChE enzymes. nih.govju.edu.sa | Identified key hydrogen bond and π-π stacking interactions; predicted binding energies (e.g., -10.8 to -11.6 kcal/mol for potent inhibitors). nih.govcitedrive.com |